molecular formula C8H14ClN B6224457 1-ethynyl-N-methylcyclopentan-1-amine hydrochloride CAS No. 2763755-41-3

1-ethynyl-N-methylcyclopentan-1-amine hydrochloride

Cat. No.: B6224457
CAS No.: 2763755-41-3
M. Wt: 159.7
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Description

1-ethynyl-N-methylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13N·HCl It is a derivative of cyclopentane, featuring an ethynyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-N-methylcyclopentan-1-amine hydrochloride typically involves the following steps:

    Formation of the cyclopentane ring: Starting with a suitable cyclopentane precursor, the ring is functionalized to introduce the ethynyl group.

    Introduction of the methylamine group: This step involves the reaction of the functionalized cyclopentane with a methylamine source under controlled conditions.

    Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale preparation of the cyclopentane precursor and subsequent functionalization.

    Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction parameters such as temperature, pressure, and solvent choice.

    Purification and crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in a form suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-N-methylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-ethynyl-N-methylcyclopentan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynyl-N-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methylcyclopropylamine hydrochloride
  • 1-ethynylcyclopentan-1-amine hydrochloride
  • N-methylcyclopentan-1-amine hydrochloride

Uniqueness

1-ethynyl-N-methylcyclopentan-1-amine hydrochloride is unique due to the presence of both the ethynyl and methylamine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2763755-41-3

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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